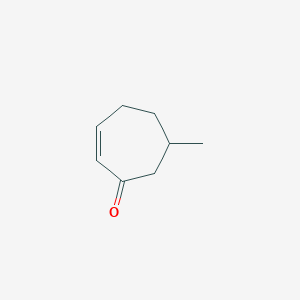

6-Methylcyclohept-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

71837-39-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

6-methylcyclohept-2-en-1-one |

InChI |

InChI=1S/C8H12O/c1-7-4-2-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

WYIKEHMRDNJOAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC=CC(=O)C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Methylcyclohept 2 En 1 One and Its Congeners

Mechanistic Studies of Cycloaddition Reactions Involving Cyclic Enones

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For cyclic enones, photochemical [2+2] and thermal [5+2] cycloadditions are particularly significant, offering routes to strained cyclobutane (B1203170) rings and complex seven-membered carbocycles, respectively.

The photochemical [2+2] cycloaddition between an enone and an alkene is a classic method for synthesizing cyclobutane rings. wikipedia.orgillinois.edu The reaction mechanism is generally understood to proceed in a stepwise fashion, rather than as a concerted process. wikipedia.org

The process begins with the photoexcitation of the cyclic enone from its ground state (S₀) to a singlet excited state (S₁). This is typically followed by a rapid intersystem crossing (ISC) to the more stable and longer-lived triplet excited state (T₁). wikipedia.orgrsc.org The triplet enone then interacts with a ground-state alkene molecule to form a transient species known as an exciplex, an excited-state complex. wikipedia.orgillinois.edu While the existence of exciplexes is often inferred to rationalize the regiochemistry of the reaction, direct kinetic evidence can sometimes be inconsistent with their formation. sci-hub.se

From the exciplex, a carbon-carbon bond forms, leading to a triplet 1,4-diradical intermediate. wikipedia.orgillinois.edursc.org This diradical is a key intermediate, and its formation is central to the proposed mechanism. illinois.edu For the final cyclobutane ring to form, the triplet diradical must undergo spin inversion to a singlet diradical, which can then collapse to form the product. wikipedia.org A consequence of the stepwise, diradical mechanism is the potential for scrambling of the alkene's stereochemistry, as free rotation can occur around the newly formed single bond in the diradical intermediate before ring closure. illinois.edu However, when the enone and alkene are part of small rings (five atoms or fewer), the double-bond configuration is often preserved. wikipedia.org

The regioselectivity of these reactions, particularly in intermolecular cases, is a critical aspect. sci-hub.se For instance, the reaction of excited enones with electron-rich olefins generally yields head-to-tail cycloadducts, while electron-deficient olefins tend to produce head-to-head products. illinois.edu In intramolecular versions of the reaction, the "rule of five" often governs regioselectivity, where the initial radical addition preferentially forms five-membered rings. illinois.edu

Recent advancements have also explored the use of chiral-at-metal rhodium catalysts to mediate enantioselective [2+2] photocycloadditions. In these systems, direct photoexcitation of a catalyst-substrate complex is proposed. The reaction proceeds through the formation of a chelated metal-enone complex, which, upon light absorption, transitions to a singlet excited state, followed by intersystem crossing to a triplet state. This triplet intermediate then undergoes a stepwise C-C bond formation with the alkene to afford a diradical intermediate, which ultimately collapses to the cycloadduct. rsc.org

Table 1: Key Intermediates in Photochemical [2+2] Cycloadditions of Cyclic Enones

| Intermediate/State | Description | Role in Mechanism |

| Singlet Excited State (S₁) of Enone | The enone molecule after absorbing light energy. It is typically short-lived. wikipedia.org | Initial state after photoexcitation. |

| Triplet Excited State (T₁) of Enone | Formed from the singlet state via intersystem crossing. It is longer-lived and acts as the key reactive species. wikipedia.orgrsc.org | Reacts with the ground-state alkene. |

| Exciplex | A transient, oriented π-complex formed between the triplet enone and the ground-state alkene. wikipedia.orgillinois.edu | Its formation helps to define the regioselectivity of the initial bond formation. illinois.edu |

| Triplet 1,4-Diradical | Formed after the initial C-C bond formation between the enone and alkene. wikipedia.orgillinois.edursc.org | A central intermediate where stereochemical scrambling can occur via bond rotation. illinois.edu |

| Singlet 1,4-Diradical | Formed from the triplet diradical via spin inversion. wikipedia.org | The immediate precursor to the final cyclobutane product. |

Oxidopyrylium-based [5+2] cycloadditions provide an efficient pathway to bridged polycyclic ethers and other seven-membered ring systems, which are common motifs in biologically active natural products. illinoisstate.edunih.gov This type of reaction involves a dipolar, aromatic oxidopyrylium intermediate that reacts with an alkene or other dipolarophile. illinoisstate.edu Despite its synthetic utility, the mechanism of the oxidopyrylium [5+2] cycloaddition is not as well-understood as other cycloadditions like the Diels-Alder reaction. illinoisstate.edu

The reactive intermediate, the oxidopyrylium ylide, can be generated through various methods. nih.gov In the context of 3-hydroxy-4-pyrones, for example, intermolecular cycloadditions can be facilitated by a methyl-triflate-based process. researchgate.net The stability and reactivity of the oxidopyrylium ylide are influenced by factors such as the placement of substituents. For instance, studies on maltol (B134687) and allo-maltol-derived ylides have shown that methyl group placement significantly affects the energy barriers to dimerization versus cycloaddition. cuny.edu Steric factors in maltol-derived ylides lead to higher dimerization barriers, allowing for rapid trapping by dipolarophiles. In contrast, allo-maltol-derived ylides have lower dimerization barriers, making trapping less efficient. cuny.edu

Following the cycloaddition, the resulting bicyclic adducts can undergo further transformations. A notable subsequent reaction is the reductive ring-opening of the bridging oxygen. acs.org For instance, treatment of the cycloadducts with samarium iodide can selectively cleave the bridging oxygen, providing a powerful strategy for the synthesis of tropones and tropolones. acs.orgnih.gov This reductive cleavage offers a facile route to compounds like α-methoxytropones, which are challenging to synthesize by other means. acs.org The versatility of this cycloaddition/reductive ring-opening sequence has been highlighted in the synthesis of novel colchicine (B1669291) analogues. cuny.eduacs.org

Investigation of Nucleophilic and Electrophilic Reactivity of Cyclic Enones

The reactivity of cyclic enones is dictated by the electrophilic nature of the β-carbon and the nucleophilicity of the enolate formed upon deprotonation. These characteristics are central to understanding their behavior in fundamental reactions like Michael additions and the Baylis-Hillman reaction.

Cyclic enones are classic Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. The electrophilicity of these compounds can be quantified and compared using electrophilicity descriptors (E). researchgate.netrsc.orgnih.gov These parameters are determined by analyzing the kinetics of their reactions with reference nucleophiles and applying the Mayr-Patz equation (log k = sN(N + E)). researchgate.netrsc.orgnih.gov

Studies have shown that cyclic enones and their acyclic counterparts exhibit different reactivity trends. researchgate.netrsc.org While cyclization tends to slightly reduce the reactivity of enones, α,β-unsaturated lactones are significantly more reactive Michael acceptors than their open-chain ester analogues. researchgate.netrsc.org These reactivity trends have been rationalized through quantum-chemical calculations of Gibbs energy profiles and distortion-interaction analyses. researchgate.netnih.gov The electrophilicity of simpler cyclic enone fragments can often reflect the general reactivity patterns of more complex, structurally related natural products. researchgate.netnih.gov

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene, such as a cyclic enone, and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The reaction is known for being atom-economical but often suffers from slow reaction rates. wikipedia.org

The mechanism involves the initial Michael-type addition of the nucleophilic catalyst to the enone, forming a zwitterionic enolate. organic-chemistry.org This intermediate then adds to the aldehyde electrophile. A subsequent elimination step regenerates the catalyst and yields the densely functionalized allylic alcohol product. organic-chemistry.org

The kinetics and efficiency of the Baylis-Hillman reaction involving cyclic enones are highly sensitive to the reaction conditions, including the choice of catalyst and solvent. nih.govrsc.org For example, the reaction of cyclic enones can be dramatically accelerated in basic aqueous solutions using imidazoles as catalysts. nih.gov This rate enhancement is attributed to the "enhanced basicity" of imidazoles in the alkaline medium. nih.gov The use of aqueous media, sometimes with surfactants, has been shown to allow for smooth reactions with high yields. uq.edu.au The choice of Lewis base catalyst can also significantly affect the reaction rate and even the product distribution. In the aza-Baylis-Hillman reaction of cyclic enones with N-sulfonyl imines, catalysts like DMAP can greatly accelerate the formation of the expected adduct, whereas other bases like PBu₃ or DBU can lead to the formation of abnormal, bicyclic products, particularly with cyclohexenone. rsc.orgrsc.org

Table 2: Comparison of Catalysts in the Baylis-Hillman Reaction of Cyclic Enones

| Catalyst | Substrates | Medium | Key Observations |

| Imidazoles | Cyclic enones and aldehydes | Basic water solution | Greatly accelerated reaction, high yields, expanded substrate scope. nih.gov |

| DMAP (4-Dimethylaminopyridine) | Cyclohexenone/Cyclopentenone and N-benzylidene-4-methylbenzenesulfonamide | - | Greatly accelerates the reaction to give the normal Baylis-Hillman adduct in high yields. rsc.org |

| PBu₃ (Tributylphosphine) | Cyclopentenone and N-benzylidene-4-methylbenzenesulfonamide | - | Yields the normal adduct in very high yields within a short reaction time. rsc.org |

| PBu₃ or DBU | Cyclohexenone and N-benzylidene-4-methylbenzenesulfonamide | - | Forms a mixture of the normal adduct and an "abnormal" bicyclic product. rsc.orgrsc.org |

Catalytic Reaction Mechanisms

While the previous sections have touched upon catalytic processes, this section would typically delve into the detailed mechanisms of reactions where a catalyst plays a central role in transforming 6-methylcyclohept-2-en-one and its congeners. This could include asymmetric catalysis, organocatalysis, and transition-metal catalysis beyond the specific examples already discussed. For instance, a detailed examination of the catalytic cycle in the transannular Morita-Baylis-Hillman reaction, which has been used to access the bicyclo[5.3.0]decane scaffold, would be appropriate here. researchgate.net This reaction, catalyzed by chiral bifunctional phosphines, can proceed with kinetic resolution to yield enantiopure products that serve as key intermediates in the synthesis of various sesquiterpenoids. researchgate.net Similarly, the mechanisms of other catalytic transformations, such as ring-closing metathesis or catalytic hydrogenations specific to this class of compounds, would be elucidated.

Acid-Catalyzed Isomerization and Rearrangement Mechanisms

Cycloheptenones, including 6-methylcyclohept-2-en-1-one, can be synthesized through the acid-catalyzed ring expansion of smaller bicyclic precursors. Specifically, bicyclo[3.2.0]heptan-6-one and its derivatives undergo a clean two-carbon ring expansion to form the corresponding protonated cyclohept-2-enones when treated with strong acids such as fluorosulfuric acid (FSO3H) or 96% sulfuric acid (H2SO4). researchgate.netcdnsciencepub.com The seven-membered ring ketones can then be recovered by quenching the acid solution. researchgate.net

The mechanism of this ring expansion is dependent on the acidity of the medium. In superacidic media like FSO3H, it is suggested that the reaction proceeds through a dicationic intermediate. researchgate.net However, in less acidic conditions, such as 96% H2SO4, deuterium (B1214612) incorporation studies point towards a deprotonation-reprotonation mechanism. researchgate.net This change in mechanism can also lead to the formation of other isomers, such as protonated cyclohepta-2,6-dienone. researchgate.net The synthetic utility of this reaction lies in its ability to provide a straightforward route to substituted cycloheptenones from readily available starting materials. researchgate.net

The carbon-carbon double bond of cycloheptenone derivatives can undergo photochemical isomerization from the more stable cis-(or Z)-configuration to the highly strained trans-(or E)-isomer. nih.govresearchgate.net This transformation can be initiated either by direct irradiation with UV light (e.g., at 366 nm) or through the use of a triplet sensitizer (B1316253) and visible light (e.g., at 459 nm). nih.govresearchgate.net The resulting trans-cycloheptenone is a short-lived, high-energy intermediate. nih.gov For instance, the trans-isomer of cyclohept-2-enone-3-carboxylic acid has a lifetime of only 130 microseconds in dichloromethane (B109758) at room temperature. nih.govresearchgate.net

Despite its transient nature, the trans-cycloheptenone is a reactive species that can be trapped in various chemical reactions, most notably in Diels-Alder cycloadditions. nih.govresearchgate.net This provides a pathway to complex, trans-fused polycyclic systems that are otherwise difficult to access. researchgate.net Furthermore, it has been demonstrated that by using a chiral phosphoric acid with a tethered sensitizing group, a degree of enantioselectivity can be induced in the photochemical isomerization step. nih.govresearchgate.net The planar chirality of the trans-cycloheptene intermediate can then be transferred to point chirality in the subsequent cycloaddition product. nih.govresearchgate.net Computational studies suggest that the enantioselectivity arises from the chiral conformation adopted by the cis-isomer when complexed with the chiral phosphoric acid, which then directs the one-bond flip to the trans-isomer. nih.gov

Advanced Theoretical and Computational Investigations into 6 Methylcyclohept 2 En 1 One Systems

Conformational Landscape and Dynamics of Cycloheptenone Derivatives

The seven-membered ring of cycloheptenone derivatives is not planar. Instead, it is a highly flexible system that exists as a dynamic equilibrium of multiple conformations. Understanding this conformational landscape is crucial for predicting the molecule's properties and reactivity.

To accurately map the potential energy surface of cycloheptenone systems, high-level quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method for geometry optimization and frequency calculations due to its balance of computational cost and accuracy. nih.gov For more precise energy evaluations, the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is often used. nih.govrsc.org These methods are critical for determining the relative stabilities of various conformers.

For seven-membered rings, the most stable conformations are typically members of the chair and twist-boat families. smu.edu In the case of 6-Methylcyclohept-2-en-1-one, the presence of the sp2-hybridized carbons from the double bond and carbonyl group introduces a degree of rigidity, which influences the relative energies of these conformers. Computational studies on analogous seven-membered rings like ε-caprolactone have shown that chair conformations can be the most stable, benefiting from reduced eclipsing strain. smu.edu

Table 1: Calculated Relative Energies of Representative Cycloheptenone Conformers This table presents hypothetical data based on typical findings for substituted cycloheptenone systems to illustrate the application of computational methods.

| Conformer | DFT (Relative Energy, kcal/mol) | CCSD(T) (Relative Energy, kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Twist-Chair (TC) | 0.00 | 0.00 | Lowest energy conformer, minimizes torsional strain. |

| Chair (C) | ~2.5 | ~2.4 | Transition state for TC interconversion. researchgate.net |

| Twist-Boat (TB) | ~2.2 | ~2.1 | Slightly higher in energy than the TC family. |

| Boat (B) | ~3.5 | ~3.4 | Higher energy, often a transition state. |

Seven-membered rings are characterized by their flexibility and the low energy barriers that separate different conformations. These rings undergo a complex motion known as pseudorotation, where the puckering of the ring moves around its circumference without a full ring flip. researchgate.net This process involves transitions between various chair (C), twist-chair (TC), boat (B), and twist-boat (TB) forms. researchgate.net

Unlike the more rigid six-membered cyclohexane ring, cycloheptane and its derivatives have numerous conformations with similar energies, and the barriers for interconversion are often small. researchgate.net For instance, the barrier for the degenerate interconversion of a twist-chair conformation with itself via a chair transition state in a seven-membered ring can be as low as 2.41 kJ/mol (0.58 kcal/mol). researchgate.net The introduction of a double bond, as in this compound, adds rigidity but the ring remains highly flexible. The pseudorotational pathways connect these stable conformers, and computational methods can map these intricate energy landscapes. smu.edu

Table 2: Representative Energy Barriers for Conformational Interconversion in Cycloheptenone Rings Data is illustrative and based on computational studies of analogous seven-membered ring systems.

| Interconversion Pathway | Calculated Energy Barrier (kcal/mol) | Description of Process |

|---|---|---|

| Twist-Chair ⇌ Chair ⇌ Twist-Chair | 0.5 - 1.5 | Pseudorotation within the chair family. |

| Twist-Boat ⇌ Boat ⇌ Twist-Boat | 1.0 - 2.5 | Pseudorotation within the boat family. |

| Twist-Chair ⇌ Twist-Boat | > 5.0 | Higher energy process involving ring inversion. |

The conformational equilibrium of a cycloheptenone ring is significantly influenced by the nature and position of its substituents and the location of the double bond.

Influence of the Methyl Group: The methyl group at the C6 position of this compound introduces steric bulk. In substituted cyclohexanes, substituents preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. libretexts.orgsapub.org A similar principle applies to seven-membered rings, where the methyl group will favor a pseudo-equatorial orientation in the dominant twist-chair conformers to reduce steric strain. This preference can raise the energy of conformers that force the methyl group into a more sterically hindered pseudo-axial position.

Electronic Structure and Reactivity Modeling

The reactivity of this compound, an α,β-unsaturated ketone, is governed by its electronic structure. Computational models are essential for understanding and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

For an α,β-unsaturated ketone like this compound, the key frontier orbitals are:

LUMO (Lowest Unoccupied Molecular Orbital): The conjugated system results in a low-energy LUMO. This orbital has large coefficients on the carbonyl carbon (C1) and, notably, on the β-carbon (C3). youtube.com This makes these sites highly electrophilic and susceptible to attack by nucleophiles. This explains why α,β-unsaturated ketones undergo conjugate (Michael) addition reactions.

HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily associated with the π-bond of the C=C double bond and the lone pairs on the oxygen atom. youtube.com This orbital's energy and shape dictate the molecule's behavior as a nucleophile, for example, in reactions with strong electrophiles.

Table 3: Frontier Molecular Orbitals and Predicted Reactivity of this compound

| Orbital | Primary Atomic Contributions | Predicted Reactivity |

|---|---|---|

| LUMO | Carbonyl Carbon (C1), β-Carbon (C3) | Electrophilic site for nucleophilic attack (e.g., conjugate addition). |

| HOMO | C=C π-bond (C2, C3), Oxygen lone pairs | Nucleophilic character (e.g., reaction with halogens or strong acids). |

To quantitatively analyze a reaction's feasibility and mechanism, chemists compute the Gibbs free energy profile along the reaction coordinate. oregonstate.edulibretexts.org This profile maps the energy changes from reactants, through transition states, to products. The height of the energy barrier on this profile, the activation energy (ΔG‡), determines the reaction rate. oregonstate.edu

A powerful tool for understanding the origins of this activation barrier is the Distortion/Interaction Analysis , also known as the Activation Strain Model. researchgate.netnih.gov This model deconstructs the activation energy into two key components:

Distortion Energy (ΔE_dist): The energy required to distort the reactants from their stable ground-state geometries into the geometries they adopt at the transition state. chemrxiv.org

Interaction Energy (ΔE_int): The actual interaction energy (which is stabilizing) between the two distorted reactant molecules in the transition state structure. chemrxiv.org

The activation barrier arises because the destabilizing distortion energy must be overcome by the stabilizing interaction energy. researchgate.net For a reaction involving this compound, such as a conjugate addition, this analysis would quantify the energy needed to pucker the ring and distort the incoming nucleophile, versus the favorable electronic interaction between them at the transition state. This provides deep insight into the factors controlling reactivity. rsc.org

Table 4: Conceptual Distortion/Interaction Analysis for a Michael Addition to this compound

| Energy Component | Description | Contribution to Activation Barrier |

|---|---|---|

| Activation Energy (ΔE‡) | Total energy barrier for the reaction. | ΔE‡ = ΔE_dist + ΔE_int |

| Distortion Energy (ΔE_dist) | Energy to deform the enone and nucleophile to their transition state geometries. | Destabilizing (Positive Value) |

| Interaction Energy (ΔE_int) | Stabilizing interaction between the deformed molecules (electrostatic, orbital overlap). | Stabilizing (Negative Value) |

Theoretical Examination of Singlet Oxygen Ene Reactions with Unsaturated Carbonyls

The ene reaction between singlet oxygen (¹O₂) and unsaturated carbonyl compounds, such as this compound, is a subject of sophisticated theoretical examination. Computational studies have largely displaced classical mechanistic proposals, such as the concerted pericyclic or the perepoxide intermediate pathways, in favor of a more nuanced model. High-level calculations suggest the reaction proceeds via a "two-step, no-intermediate" mechanism. comporgchem.com

This mechanism is characterized by a potential energy surface that features two sequential transition states without a stable intermediate between them. The reaction begins with the approach of singlet oxygen to the alkene, passing through a first, rate-determining transition state. This leads to a perepoxide-like species which is not a true intermediate but rather a region on the potential energy surface. From this point, the reaction proceeds over a second, lower-energy transition state corresponding to the abstraction of an allylic hydrogen, ultimately forming the allylic hydroperoxide product. comporgchem.com

In the context of cyclic unsaturated ketones, computational models focus on the regioselectivity of the reaction. For a compound like this compound, the primary questions are which of the allylic protons is abstracted and from which face of the molecule singlet oxygen attacks. Theoretical models, often employing Density Functional Theory (DFT) and multireference methods like CASPT2, are used to calculate the activation energies for all possible pathways. These calculations have shown that for cyclic systems, the preferred reaction pathway often involves the steepest descent from the initial transition state on a valley-ridge potential energy surface. researchgate.net This approach helps predict which regioisomer will be favored by identifying the most energetically accessible reaction coordinate.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in structural elucidation and stereochemical assignment.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a standard tool for confirming or assigning the structure of organic molecules. The primary method involves DFT calculations, which can provide highly accurate predictions of both ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J).

The standard computational protocol begins with a thorough conformational analysis to identify all low-energy conformers of this compound. Due to the flexibility of the seven-membered ring, multiple chair and boat conformations may coexist. researchgate.net The geometry of each significant conformer is then optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

Following optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The final predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. To simulate solution-phase conditions, these calculations are often performed using an implicit solvent model like the Polarizable Continuum Model (PCM).

The final predicted spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. The accuracy of this approach is often high enough to differentiate between isomers or, in this case, to assign specific signals to the protons and carbons of the flexible cycloheptenone ring. researchgate.net

Table 1: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of (R)-6-Methylcyclohept-2-en-1-one.

Calculations performed at the B3LYP/6-311+G(2d,p) level with a CPCM solvent model for CDCl₃. Chemical shifts are referenced to TMS.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | 205.4 |

| 2 (=CH) | 6.15 | 130.2 |

| 3 (=CH) | 5.98 | 128.9 |

| 4 (CH₂) | 2.45, 2.30 | 35.1 |

| 5 (CH₂) | 1.95, 1.78 | 29.8 |

| 6 (CH) | 2.65 | 40.5 |

| 7 (CH₂) | 2.55, 2.20 | 45.3 |

| 8 (CH₃) | 1.05 | 21.3 |

Vibrational Circular Dichroism (VCD) Spectrum Prediction

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The combination of experimental VCD spectroscopy with computational predictions is a powerful method for the unambiguous determination of absolute configuration.

For a chiral molecule such as (R)- or (S)-6-Methylcyclohept-2-en-1-one, the theoretical VCD spectrum is calculated using a procedure similar to that for NMR prediction. First, a comprehensive conformational search is performed to locate all relevant low-energy structures. The flexible seven-membered ring makes this step particularly critical, as multiple conformers can contribute to the observed spectrum.

For each stable conformer, a geometry optimization and frequency calculation are performed using DFT (e.g., at the B3LYP/6-31G(d) level). These calculations yield the harmonic vibrational frequencies and, crucially, the rotational strengths for each vibrational mode, which determine the sign and intensity of the VCD bands.

The final theoretical VCD spectrum is generated by summing the contributions of each conformer, weighted by their calculated Boltzmann population at a given temperature. This predicted spectrum is then compared to the experimental spectrum. A match between the signs of the major bands in the predicted spectrum of one enantiomer (e.g., the R-enantiomer) and the experimental spectrum allows for the confident assignment of the absolute configuration of the sample.

Sophisticated Spectroscopic Characterization Methodologies for 6 Methylcyclohept 2 En 1 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 6-methylcyclohept-2-en-1-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Comprehensive 1D (¹H, ¹³C) and 2D (gCOSY, gHSQC, gHMBC, NOEDIF) Spectral Assignment Techniques

A detailed analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural verification of cycloheptenone derivatives. nih.gov While specific spectral data for this compound is not extensively documented in readily available literature, the expected chemical shifts can be inferred from related structures. The analysis involves a combination of techniques:

1D NMR : ¹H NMR spectra provide information on the chemical environment, multiplicity (splitting pattern), and integration of protons. ¹³C NMR spectra, often proton-decoupled, reveal the number of unique carbon atoms.

2D NMR :

gCOSY (gradient Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling correlations, helping to trace the connectivity of the carbon skeleton.

gHSQC (gradient Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms, assigning specific protons to their corresponding carbons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

NOEDIF (Nuclear Overhauser Effect Difference Spectroscopy) : A 1D experiment that reveals through-space proximity of protons, which is vital for determining stereochemical relationships.

For a key intermediate in the synthesis of perhydroazulene terpenoids, a related cycloheptenone derivative, these 2D NMR techniques, supported by theoretical chemical shift calculations, enabled a total and unequivocal spectral assignment. nih.gov

Application in Stereochemical and Regiochemical Elucidation

NMR spectroscopy is a powerful tool for determining the stereochemistry and regiochemistry of molecules like this compound. For instance, in reactions involving organometallic reagents with methyl-substituted cycloheptenones, NMR is used to establish the regioselectivity of the attack. Studies on the acidolysis of methyl-substituted cyclohept-2-enyltrimethylstannanes and -silanes use ²H NMR of the resulting deuterated products to establish a highly preferred, if not specific, γ-anti mode of electrophilic attack, confirming a reaction mechanism involving allylic rearrangement.

Furthermore, techniques like NOE difference spectroscopy can elucidate the relative stereochemistry of chiral centers by identifying protons that are close in space. This is essential for assigning the configuration of diastereomers formed during synthesis.

Multinuclear NMR Studies (e.g., ¹¹⁹Sn, ²⁹Si, ⁵⁵Mn) on Organometallic Derivatives

The formation of organometallic derivatives of this compound opens the door to multinuclear NMR studies, providing direct information about the metal center and its bonding environment.

¹¹⁹Sn and ²⁹Si NMR : A range of methyl-substituted cyclohept-2-enyltrimethylstannanes and -silanes have been synthesized and characterized using ¹H, ¹³C, and crucially, ¹¹⁹Sn or ²⁹Si NMR spectroscopy. huji.ac.ilunige.ch ¹¹⁹Sn NMR is particularly useful due to its wide chemical shift range, which is highly sensitive to the coordination environment of the tin atom. researchgate.netscm.com Similarly, ²⁹Si NMR provides valuable data on the structure of organosilane compounds, although its lower natural abundance can present sensitivity challenges. unige.chcatalysis.blog

Table 1: Selected Multinuclear NMR Active Isotopes for Organometallic Studies

| Isotope | Spin (I) | Natural Abundance (%) | Relative Sensitivity (vs. ¹H) |

|---|---|---|---|

| ²⁹Si | 1/2 | 4.67 | 0.00785 |

| ⁵⁵Mn | 5/2 | 100 | 0.179 |

| ¹¹⁹Sn | 1/2 | 8.59 | 0.0517 |

This table is for illustrative purposes and includes data for commonly studied nuclei.

⁵⁵Mn NMR : In the context of manganese complexes, such as cationic (η⁷-cycloheptatrienyl)(η⁵-cyclopentadienyl)manganese(I) ("tromancenium") salts, ⁵⁵Mn NMR is a powerful probe of the electronic structure at the metal center. acs.orgacs.org These Mn(I) sandwich complexes yield well-resolved ⁵⁵Mn NMR spectra with chemical shifts that are highly sensitive to the ligand sphere. acs.orgresearcher.lifenih.govuni-konstanz.de For various substituted tromancenium salts, ⁵⁵Mn chemical shifts were observed in a range from 238 to 538 ppm, providing direct insight into the electronic properties of the manganese nucleus. acs.orguni-konstanz.de

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and vibrational circular dichroism (VCD), offers complementary information to NMR for the characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) and alkene (C=C) groups.

C=O Stretch : The α,β-unsaturated ketone functionality typically shows a strong C=O stretching vibration in the region of 1650-1700 cm⁻¹.

C=C Stretch : The conjugated carbon-carbon double bond gives rise to a C=C stretching band around 1600-1650 cm⁻¹.

C-H Stretches : Olefinic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ring and methyl group appear below 3000 cm⁻¹.

IR spectroscopy is also used to characterize organometallic derivatives, such as the comprehensive analysis of tromancenium salts which includes IR data alongside NMR and other techniques. acs.orgnih.gov

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

For chiral molecules like (R)- or (S)-6-methylcyclohept-2-en-1-one, vibrational circular dichroism (VCD) has become a premier technique for the unambiguous assignment of absolute configuration in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com

The standard VCD approach involves:

Measuring the experimental IR and VCD spectra of the chiral analyte.

Performing quantum chemical calculations, typically using density functional theory (DFT), to predict the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer).

Comparing the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the analyte.

This technique has been successfully applied to determine the previously ambiguous absolute configurations of other chiral natural products, such as 5-substituted-2(5H)-furanones, highlighting its reliability where other methods like optical rotation may be misleading. nih.gov While a specific VCD study on this compound is not cited, the methodology is directly applicable and represents the state-of-the-art for stereochemical assignment. rsc.orgnih.gov

Mass Spectrometry Techniques for Structural Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in chemical research for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. For a novel or synthesized compound like 3-Methylcyclohept-2-en-1-one, HRMS would be a primary method for confirming its identity.

Research Findings: In the analysis of 3-Methylcyclohept-2-en-1-one (C₈H₁₂O), HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass. This data is critical for confirming the successful synthesis of the target molecule and for differentiating it from potential isomers or byproducts.

Interactive Data Table: Illustrative HRMS Data for 3-Methylcyclohept-2-en-1-one

| Parameter | Value |

| Molecular Formula | C₈H₁₂O |

| Calculated Exact Mass | 124.088815 Da |

| Observed m/z (M+H)⁺ | 125.096120 |

| Mass Accuracy (ppm) | < 5 |

| Ionization Mode | Electrospray (ESI) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly useful for identifying individual components within a complex mixture, such as the crude product of a chemical reaction. phcogj.com In the synthesis of methylcycloheptenone isomers, GC-MS would be used to assess the purity of the product and identify any side-products.

Research Findings: A GC-MS analysis of a reaction mixture for the synthesis of 3-Methylcyclohept-2-en-1-one would involve separating the components on a GC column. mdpi.com The retention time of the major peak would be characteristic of the compound, and the corresponding mass spectrum would show the molecular ion and specific fragmentation patterns that help to confirm its structure. For instance, the mass spectrum of 3-Methylcyclohept-2-en-1-one would be expected to show a molecular ion peak at m/z 124, along with other fragments resulting from the loss of alkyl or carbonyl groups.

Interactive Data Table: Illustrative GC-MS Data for 3-Methylcyclohept-2-en-1-one

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |

| 12.5 | 124, 109, 95, 81, 67 | 3-Methylcyclohept-2-en-1-one |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. bmglabtech.com This technique is particularly sensitive to the presence of conjugated systems, such as the α,β-unsaturated ketone moiety in methylcycloheptenone. jove.commasterorganicchemistry.com The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation within the molecule.

Research Findings: The conjugated system in 3-Methylcyclohept-2-en-1-one, consisting of a carbon-carbon double bond in conjugation with a carbonyl group, is expected to result in a characteristic absorption band in the UV region. masterorganicchemistry.com This absorption corresponds to a π → π* electronic transition. The position of the λmax can be influenced by the solvent and the specific substitution pattern on the cycloheptene (B1346976) ring.

Interactive Data Table: Illustrative UV-Vis Absorption Data for 3-Methylcyclohept-2-en-1-one

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~235 | ~10,000 | π → π |

| Hexane | ~230 | ~9,800 | π → π |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its complete molecular structure, including bond lengths, bond angles, and stereochemistry, can be elucidated. wikipedia.org

Research Findings: For a novel compound such as a methylcycloheptenone isomer, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. researchgate.net The resulting crystal structure would confirm the seven-membered ring, the positions of the methyl group and the double bond, and the conformation of the ring in the solid state. This level of detail is unparalleled by other spectroscopic techniques and is considered the gold standard for structural characterization.

Interactive Data Table: Illustrative X-ray Crystallographic Parameters for 3-Methylcyclohept-2-en-1-one

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Key Bond Lengths | C=O: ~1.22 Å, C=C: ~1.34 Å |

| Ring Conformation | Twist-chair |

Strategic Applications of 6 Methylcyclohept 2 En 1 One and Its Derivatives in Complex Organic Synthesis

Total Synthesis of Natural Products Incorporating Cycloheptenone Moieties

The inherent reactivity and stereochemical possibilities of the cycloheptenone core make it a powerful tool for the synthesis of complex natural products. Its application spans various classes of terpenes and has been instrumental in the construction of intricate polycyclic systems.

Sesquiterpene and Diterpene Syntheses

The structural motif of a seven-membered ring is a common feature in many sesquiterpenes and diterpenes, making cycloheptenone derivatives ideal starting points for their synthesis.

Guaiane (B1240927) Sesquiterpenes: The synthesis of guaiane sesquiterpenes, which are characterized by a hydroazulene skeleton, has been a significant area of research. sioc-journal.cnrsc.org Synthetic strategies often involve the construction of the seven-membered ring as a key step. sioc-journal.cn For instance, a total synthesis of the guaiane sesquiterpene (±)-gnididione was achieved utilizing carbanion chemistry in the crucial bond-forming steps. rsc.org Another approach involves transforming para-menthane monoterpenes into single isomer cycloheptenones, which are then further elaborated to the complete carbon skeleton of nor-guaiane sesquiterpenes. scite.ai

Grandisol: While not directly a cycloheptenone-containing natural product, the synthesis of Grandisol, a monoterpene, has involved strategies that could conceptually be adapted from cycloheptenone chemistry, particularly in the formation of functionalized seven-membered rings that can be subsequently transformed. google.com

Hypersampsone M: The total synthesis of Hypersampsone M, a homoadamantane (B8616219) polycyclic polyprenylated acylphloroglucinol, showcases the utility of cycloheptenone derivatives. researchgate.netnih.govresearchgate.netacs.orgthieme-connect.com A key step in the synthesis involved a cyclopentene (B43876) annulation followed by a ring-expansion to form a hydrazulene intermediate. researchgate.netnih.govresearchgate.netacs.org The retrosynthetic analysis traced the complex tricycle back to a cycloheptenone precursor. acs.org

Randainin D and Barekoxide: The first enantioselective total synthesis of the diterpenoid Randainin D, which possesses a hydroazulenone core, was recently reported. nih.govresearcher.lifeacs.orgresearchgate.netacs.orgeurekalert.org A crucial step in this synthesis was a challenging ring-closing metathesis to create a tetrasubstituted cycloheptenone. nih.govacs.orgresearchgate.netacs.org This work also led to a concise 7-step total synthesis of (+)-Barekoxide, another diterpene. nih.govresearcher.lifeacs.orgacs.org

Table 1: Examples of Natural Products Synthesized Using Cycloheptenone-Based Strategies

| Natural Product | Class | Key Synthetic Strategy Involving Cycloheptenone Moiety | Reference(s) |

|---|---|---|---|

| (±)-Gnididione | Guaiane Sesquiterpene | Carbanion chemistry for key bond formations. | rsc.org |

| Hypersampsone M | Homoadamantane PPAP | Cyclopentene annulation and ring-expansion of a cycloheptenone precursor. | researchgate.netnih.govresearchgate.netacs.orgthieme-connect.com |

| (+)-Randainin D | Diterpenoid | Ring-closing metathesis to form a tetrasubstituted cycloheptenone. | nih.govacs.orgresearchgate.netacs.org |

| (+)-Barekoxide | Diterpenoid | Utilized a synthetic route developed alongside the synthesis of Randainin D. | nih.govacs.org |

Construction of Fused and Bridged Polycyclic Systems

The cycloheptenone framework serves as an excellent scaffold for the construction of more complex fused and bridged polycyclic systems. libretexts.orgmasterorganicchemistry.comlibretexts.org These systems are prevalent in many biologically active natural products. libretexts.org The synthesis of such structures often involves annulation strategies or intramolecular reactions that build upon the existing seven-membered ring.

The formation of bicyclic systems can be achieved through various methods. Fused bicyclic structures are those where the two rings share a covalent bond and have two bridgehead carbons. libretexts.orglibretexts.org Bridged bicyclic molecules have the two bridgeheads separated by one or more carbons. libretexts.orgmasterorganicchemistry.comlibretexts.org The synthesis of Hypersampsone M provides a compelling example, where a cyclopentene annulation onto a cyclohexenone followed by ring expansion leads to a hydrazulene (a fused 5-7 ring system). researchgate.netnih.govresearchgate.netacs.org

Use as Key Synthons and Chirons in Retrosynthetic Strategies

In the planning of a total synthesis, retrosynthetic analysis is a critical tool for identifying key building blocks, or synthons. scribd.com 6-Methylcyclohept-2-en-1-one and its derivatives are often identified as valuable synthons due to their inherent functionality and potential for stereocontrolled transformations. When these synthons are chiral and their stereochemistry is used to control the stereochemistry of subsequent reactions, they are referred to as chirons.

The total synthesis of Randainin D and Barekoxide exemplifies the use of a cycloheptenone derivative as a key synthon. acs.org The retrosynthetic breakdown of these complex diterpenes identified a substituted cycloheptenone as a crucial intermediate that could be accessed and then elaborated to the final natural products. acs.org Similarly, the synthesis of Hypersampsone M hinged on a retrosynthetic strategy that traced the complex polycyclic core back to a cycloheptenone building block. researchgate.netacs.org

Development of Novel Annulation and Ring-Forming Reactions

The reactivity of the enone system within this compound has been exploited to develop new chemical reactions, particularly those involving the formation of new rings.

Cyclopentene Annulation Strategies Utilizing Enone Reactivity

Cyclopentene rings are a common structural motif in natural products, and numerous methods have been developed for their construction. acs.orgresearchgate.netorganic-chemistry.orgdigitellinc.comnih.gov The conjugated enone functionality of cycloheptenone derivatives makes them excellent substrates for cyclopentene annulation reactions.

One notable strategy involves the reaction of enones with vinyl diazo species under photocatalysis to form cyclopentenes. nih.gov This method represents a departure from traditional metal-catalyzed carbene chemistry. nih.gov Another approach is the two-step cyclopentannulation of conjugated enones using a bifunctional reagent, which acts as a surrogate for a substituted "acetone 1,3-dipole". acs.org In the context of the Hypersampsone M synthesis, a key cyclopentene annulation was employed to install a highly substituted five-membered ring onto a cyclohexenone precursor, which was then expanded to the cycloheptenone-containing hydrazulene. nih.govacs.org

Table 2: Selected Cyclopentene Annulation Strategies

| Reaction Type | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Photocatalytic (3+2) Cycloaddition | Alkene, Vinyl Diazo Species, Cr or Ru photocatalyst | Intermediacy of a radical cation, nucleophilic interception by the vinyl diazo compound. | nih.gov |

| Two-Step Annulation | Conjugated enone, Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate | Sequential Mukaiyama-Michael and diastereoselective α,α'-diketone coupling. | acs.org |

| NHC-Catalyzed Annulation | α,β-Unsaturated aldehyde, 4-Oxoenoate, N-heterocyclic carbene catalyst | Forms cis-1,3,4-trisubstituted cyclopentenes with high enantioselectivity. | researchgate.net |

Ring Contraction and Transposition Pathways to other Cyclic Systems

While cycloheptenones are valuable in their own right, they can also serve as precursors to other ring systems through rearrangement reactions. Ring contraction of a seven-membered ring to a six- or five-membered ring can be a powerful synthetic tool.

For instance, general catalytic asymmetric routes have been developed for cyclopentanoid and cycloheptanoid core structures. kaust.edu.sa These strategies can involve the enantioselective decarboxylative alkylation of seven-membered β-ketoesters. kaust.edu.sa Subsequent manipulation of the resulting β-hydroxyketones can lead to either γ-quaternary acylcyclopentenes via a ring contraction pathway or γ-quaternary cycloheptenones through a carbonyl transposition pathway. kaust.edu.sa This highlights the versatility of cycloheptanone (B156872) intermediates in accessing a variety of cyclic systems.

Library Synthesis of Bioactive Scaffolds (e.g., Troponoids)

The strategic functionalization of the this compound core structure provides a versatile platform for the library synthesis of diverse bioactive scaffolds, most notably troponoids. Troponoids, a class of non-benzenoid aromatic compounds characterized by a seven-membered ring, are prevalent in natural products and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The generation of troponoid libraries from a common precursor like this compound is a key strategy in drug discovery, allowing for the systematic exploration of structure-activity relationships.

The conversion of substituted cycloheptenones into tropones is a well-established synthetic strategy. Current time information in Bangalore, IN.acs.org This transformation typically involves a sequence of bromination and dehydrobromination reactions to introduce the requisite unsaturation, leading to the aromatic tropone (B1200060) ring system. While direct examples detailing the library synthesis of troponoids starting specifically from this compound are not extensively documented in publicly available literature, the known reactivity of analogous structures provides a clear blueprint for such endeavors. For instance, the successful synthesis of 2,7-dimethyltropone from 2,7-dimethyl-4-cycloheptenone via a bromination-dehydrobromination procedure serves as a strong precedent. researchgate.net

A plausible strategy for the library synthesis of troponoid derivatives from this compound would involve initial diversification of the cycloheptenone core, followed by a common aromatization step. This approach, central to diversity-oriented synthesis (DOS), allows for the generation of a multitude of structurally distinct molecules from a single, readily accessible starting material. rsc.orgcam.ac.uksouralgroup.comfrontiersin.org

Illustrative Synthetic Approach for Library Generation:

A hypothetical library synthesis could commence with the functionalization of the this compound scaffold at various positions. For example, the enone moiety allows for conjugate additions, while the ketone can be subjected to reactions such as aldol (B89426) condensations or Grignard additions. The methyl group could also potentially be functionalized. These initial diversification reactions would create a library of substituted cycloheptenone intermediates.

Each member of this intermediate library could then be subjected to a standardized set of reactions to yield the final troponoid library. A key step in this sequence would be the introduction of unsaturation to form the tropone ring. This is often achieved through a two-step process:

Bromination: Treatment of the substituted cycloheptenone with a brominating agent, such as N-bromosuccinimide (NBS), would introduce bromine atoms at positions alpha to the carbonyl group and/or at the double bond.

Dehydrobromination: Subsequent treatment with a base, such as triethylamine (B128534) or DBU, would induce elimination of hydrogen bromide, leading to the formation of the conjugated tropone system.

This combinatorial approach, where a set of diverse starting materials are subjected to a series of reliable reactions, is highly amenable to parallel synthesis techniques, enabling the rapid generation of a large library of troponoid analogs.

Table of Potential Troponoid Derivatives:

The following interactive table illustrates a hypothetical library of troponoid scaffolds that could be generated from this compound derivatives, showcasing the potential for structural diversity. The biological activities listed are representative of known troponoid compounds and would need to be confirmed for the specific synthesized derivatives.

| Precursor Scaffold | R1 | R2 | R3 | Resulting Troponoid Scaffold | Potential Bioactivity |

| This compound | H | H | H | 6-Methyltropone | Antifungal |

| Functionalized Cycloheptenone | Phenyl | H | H | 2-Phenyl-6-methyltropone | Anticancer |

| Functionalized Cycloheptenone | H | Hydroxyl | H | 4-Hydroxy-6-methyltropone | Anti-inflammatory |

| Functionalized Cycloheptenone | H | H | Bromo | 7-Bromo-6-methyltropone | Antibacterial |

| Functionalized Cycloheptenone | Methoxy | H | H | 2-Methoxy-6-methyltropone | Antiviral |

Research Findings on Related Scaffolds:

While specific data on libraries derived from this compound is limited, research on other substituted troponoids demonstrates the potential of this class of compounds. For example, a series of tropone derivatives were synthesized and evaluated for their antiproliferative activity against human gastric cancer cells. sioc-journal.cn Compounds such as ethyl 2-hydroxy-3,6-dimethyl-5-oxocyclohepta-1,3,6-triene-1-carboxylate and its derivatives showed notable activity, highlighting the importance of the substitution pattern on the troponoid ring for biological function. sioc-journal.cn Such findings underscore the value of generating diverse libraries of troponoids to identify novel therapeutic agents.

The application of modern synthetic strategies, such as diversity-oriented synthesis and combinatorial chemistry, to versatile starting materials like this compound holds significant promise for the discovery of new bioactive troponoid scaffolds. souralgroup.comrsc.orgnih.gov The ability to systematically modify the core structure and evaluate the resulting library for a range of biological activities is a powerful approach in the ongoing search for new medicines. nih.gov

Future Prospects and Emerging Research Frontiers in 6 Methylcyclohept 2 En 1 One Chemistry

Innovations in Green Chemistry Approaches for Cycloheptenone Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.net The future synthesis of 6-methylcyclohept-2-en-1-one will likely be shaped by these innovations.

Emerging green strategies applicable to cycloheptenone synthesis focus on several key areas:

Metal-Free Reactions: A significant frontier is the development of metal-free reaction pathways to avoid the environmental and economic costs associated with transition metals. A versatile, metal-free approach for synthesizing seven-membered rings involves a ring expansion of 1-vinylcycloalkanols using a hypervalent iodine reagent, which circumvents the need for heavy metal catalysts like palladium, mercury, or thallium. mdpi.com

Catalytic Efficiency: Green approaches emphasize the use of catalysts in small quantities to achieve high yields. Research into the synthesis of related heterocyclic systems like cyclohepta[d]pyrimidinones has demonstrated the use of efficient catalysts that can operate under solvent-free conditions, providing economic and environmental benefits. researchgate.net Applying this ethos to the synthesis of this compound could involve developing catalytic ring expansions or cycloadditions that proceed with high turnover numbers.

Atom Economy: Synthetic routes that maximize the incorporation of atoms from the reactants into the final product are a cornerstone of green chemistry. Future syntheses will likely move away from classical methods like the dry distillation of suberic acid salts, which have poor atom economy, toward cycloaddition or rearrangement reactions where most, if not all, atoms of the precursors are retained in the product. orgsyn.org

Renewable Feedstocks: A long-term goal is the use of renewable resources. While not yet a reality for this specific molecule, future research could explore pathways from biomass-derived precursors to construct the seven-membered ring scaffold.

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for accessing complex molecules like substituted cycloheptenones with high control over stereochemistry and regiochemistry. The synthesis of seven-membered rings has benefited significantly from advances in transition-metal catalysis and organocatalysis, which represent promising frontiers for the synthesis of this compound. researchgate.netsioc-journal.cn

Several innovative catalytic strategies are particularly noteworthy:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for constructing complex molecules. researchgate.net A dual Lewis base activation strategy using NHCs has been developed for the enantioselective synthesis of seven-membered rings, offering high yields and excellent enantioselectivity, which are critical for biological applications. technologypublisher.com

[5+2] Cycloadditions: Rhodium-catalyzed [5+2] cycloadditions between vinylcyclopropanes and alkynes are a powerful and rapid method for assembling the cycloheptenone core. organic-chemistry.orgorganic-chemistry.org This methodology has been refined to use more practical and scalable five-carbon components, tolerating various functional groups and proceeding in high yields, often within minutes. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for forming seven-membered rings. Asymmetric [4+3] cycloaddition reactions catalyzed by palladium complexes have been developed to produce chiral seven-membered rings. sioc-journal.cn Furthermore, direct aerobic dehydrogenation of saturated cyclic ketones, catalyzed by systems like Pd(TFA)₂/DMSO, offers a direct route to enones. nih.gov While the application to cycloheptanone (B156872) itself resulted in a mixture of products, future catalyst design could improve selectivity for the desired 2-en-1-one isomer. nih.gov

Phosphine-Catalyzed Rearrangements: An unexpected and novel phosphine-catalyzed rearrangement of vinylcyclopropylketones has been discovered as an alternative strategy for constructing seven-membered rings. acs.org This method involves a ring-opening/ring-closing cascade that proceeds in high yield. acs.org

Interactive Table: Emerging Catalytic Systems for Cycloheptenone Synthesis

| Catalytic System | Reaction Type | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Annulation | Varies (e.g., aldehydes, enals) | Substituted 7-membered rings | Enantioselective, dual Lewis base activation | technologypublisher.com, researchgate.net |

| Rhodium(I) complexes | [5+2] Cycloaddition | Vinylcyclopropanes, Alkynes | Substituted cycloheptenones | High efficiency, speed, scalability | organic-chemistry.org, organic-chemistry.org |

| Palladium(0/II) complexes | [4+3] Cycloaddition / Dehydrogenation | Dienes, Allylic compounds / Saturated ketones | Chiral 7-membered rings / Cycloheptenones | Asymmetric synthesis, direct C-H activation | sioc-journal.cn, nih.gov |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond improving synthetic access, a major frontier lies in discovering and harnessing new modes of reactivity for the cycloheptenone scaffold. The unique conformational flexibility of the seven-membered ring, combined with the electronic properties of the α,β-unsaturated ketone, gives rise to distinct chemical behavior.

A particularly exciting area of emerging research is the chemistry of trans-cycloheptenones .

Photochemical Isomerization and Enhanced Reactivity: While cis-cycloheptenones are often unreactive in cycloadditions, they can be photochemically isomerized to their highly strained and reactive trans isomers. rsc.orgshd-pub.org.rs These trans-enones are excellent dienophiles and readily undergo thermal Diels-Alder reactions at room temperature, a transformation that is not feasible for the cis counterparts. rsc.orgshd-pub.org.rs This photoinduced, strain-promoted reactivity opens a new dimension for constructing complex polycyclic systems from a this compound precursor. acs.org

Ring Expansion Strategies: Innovative ring expansion methods provide new ways to form the cycloheptenone core. For example, a metal-free oxidative rearrangement mediated by a hypervalent iodine reagent can transform 1-vinylcyclohexanols into seven-membered ring ketones. mdpi.com Exploring the substrate scope and diastereoselectivity of such transformations for precursors that would yield this compound is a key area for future work.

The placement of the methyl group at the C6 position, which is not part of the enone system, is expected to primarily exert steric influence on the reactivity at the C2, C3, and C7 positions, potentially guiding the stereochemical outcome of cycloaddition or conjugate addition reactions. Investigating these subtle directing effects is a ripe area for future synthetic exploration.

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern organic chemistry for predicting molecular properties and elucidating reaction mechanisms. baranlab.org For a molecule like this compound, where empirical data may be scarce, computational modeling offers a powerful predictive lens.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) is a workhorse for studying reactivity. mdpi.com For instance, DFT calculations at the B3LYP/6-31G+(d,p) level have been used to study the intramolecular Diels-Alder reactions of substituted cycloheptenones. shd-pub.org.rsshd-pub.org.rs These studies analyze frontier molecular orbitals (FMOs), local electrophilicity (ωk), and local nucleophilicity (Nk) to predict the preferred reaction pathways and site selectivity. shd-pub.org.rs Such models could be applied to this compound to predict its behavior in pericyclic reactions.

Elucidating Reaction Mechanisms: Computational studies can provide deep mechanistic insight. A DFT study on the phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones detailed the entire reaction pathway, including the key Sₙ2-type ring-opening and 7-endo-trig ring-closure steps, providing a level of detail inaccessible through experiment alone. acs.org

Rationalizing Novel Reactivity: The dramatically enhanced reactivity of trans-cycloheptenones in cycloadditions has been rationalized by computational modeling. rsc.org Calculations showed that the activation barriers for the Diels-Alder reactions of the trans isomer are nearly 20 kcal/mol lower than for the cis isomer, explaining the experimental observations. rsc.org This predictive power can be used to design new strain-promoted reactions involving this compound.

Future research will undoubtedly leverage these computational tools to design optimal synthetic routes, predict the outcomes of unknown reactions, and understand the unique structure-reactivity relationships conferred by the 6-methyl-substituted seven-membered ring.

Interactive Table: Application of Computational Methods in Cycloheptenone Chemistry

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Study | Transition state geometries, activation energy barriers, reaction pathways | acs.org |

| DFT / FMO Analysis | Reactivity Prediction | Site selectivity (electrophilic/nucleophilic), regioselectivity in cycloadditions | shd-pub.org.rs, shd-pub.org.rs |

| Molecular Orbital (MO) Calculation | Rationalizing Reactivity | Orbital energies (HOMO/LUMO), comparison of reactant stability and reactivity | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.